1,1,3-Trimethoxypropane
Overview
Description
Synthesis Analysis
1,1,3-Trimethoxypropane can be synthesized from glycerol in one step with good yield and selectivity through phase transfer catalysis. This method is highlighted by its efficiency and the use of glycerol, a readily available substance, as a precursor. The synthesis process is further optimized by controlling the reaction conditions, such as water content of the solvent and ventilation time, to achieve higher purity and yield of the compound (Sutter et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1,3-Trimethoxypropane, such as trimethylenecyclopropane, has been determined through electron diffraction data. This analysis provides insights into the planarity and geometric parameters of the molecule, suggesting potential delocalization within these 3-member rings, which could affect its reactivity and physical properties (Dorko et al., 1968).
Chemical Reactions and Properties
1,1,3-Trimethoxypropane exhibits interesting reactivity patterns, including the ability to serve as a solvent for the reduction of various organic functional groups. Its low acute toxicity and lack of ecotoxicity make it a green solvent alternative for chemical transformations. This compound's versatility in chemical reactions underscores its potential in synthetic chemistry and industrial applications (Sutter et al., 2013).
Physical Properties Analysis
The physical properties of 1,1,3-Trimethoxypropane, such as density, viscosity, and vapor pressure, have not been extensively reported. However, its structural similarity to other glycerol-derived solvents suggests that it may exhibit favorable physical properties for applications as a solvent in CO2 absorption and other industrial processes, where such properties are crucial for efficient operation (Flowers et al., 2017).
Chemical Properties Analysis
The chemical properties of 1,1,3-Trimethoxypropane, particularly its interaction with CO2, position it as a potential "green" and nontoxic alternative to traditional solvents. Its structure, analogous to polyether solvents used in gas separation processes, suggests its utility in the Selexol process for the removal of CO2 and other acid gases, indicating its significance in environmental and sustainability-focused research (Flowers et al., 2017).
Scientific Research Applications
Low Toxicity Solvent : 1,2,3-TMP has been identified as a solvent with low acute toxicity, no skin sensitization, no mutagenicity, and no ecotoxicity in aquatic environments. This makes it a safer alternative for the reduction of organic functions using benign hydride sources (Sutter et al., 2013).
CO2 Absorption : It has potential as a physical solvent for CO2 absorption. Initial studies suggest that 1,2,3-TMP could be a "green" and nontoxic alternative to other solvents used in processes like the Selexol process for the removal of CO2 and other gases (Flowers et al., 2017).
Synthesis of Polymethine Dyes : It is involved in reactions with compounds like 3-(dicyanomethylidene)indan-1-one and 1,3-bis(dicyanomethylidene)indane to produce novel cation-anionic polymethine dyes (Krasnaya et al., 2007).
Alternative Solvent in Chemical Transformations : Its use as an alternative solvent in organic reactions such as transesterifications, organometallic reactions, carbon-carbon coupling reactions, and in etherification reactions by dehydrogenative alkylation has been explored (Sutter et al., 2013).
Gas Phase Reactivity Studies : Studies on the gas phase reactivity of 1,1,3-Trimethoxypropane with hydroxyl radicals have been conducted, providing insights into its behavior and reaction mechanisms in atmospheric conditions (Dagaut et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1,1,3-trimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYYYDRLJCHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074694 | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethoxypropane | |
CAS RN |
14315-97-0 | |
Record name | 1,1,3-Trimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14315-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14315-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-Trimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.